N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C22H19N3O4S3 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is 485.05376962 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antitumor Activity
A significant body of research has been dedicated to the synthesis and evaluation of 4-thiazolidinone derivatives containing the benzothiazole moiety for their anticancer activity. These compounds have been tested against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The studies have revealed that certain derivatives exhibit potent anticancer activity, with mechanisms involving the inhibition of matrix metalloproteinases (MMPs) and the induction of apoptosis in cancer cells. Compounds bearing specific substituents have shown to inhibit MMP-9 at nanomolar levels, highlighting their potential as anticancer agents due to their appreciable anti-inflammatory and potential wound healing effects (Incerti et al., 2018; Havrylyuk et al., 2010).
Antimicrobial Activity
Research on benzothiazole derivatives has also extended to their antimicrobial properties. Several studies have synthesized and tested these compounds against various microbial strains, demonstrating good to moderate activity. The antimicrobial efficacy of these compounds suggests their potential as therapeutic agents in treating infections (Abbas et al., 2015).
Antioxidant Activity
Benzothiazoles and thioureas derivatives have been evaluated for their antioxidant activity, particularly in contexts like the initial phase of acetaminophen toxicity. These compounds have shown promising results in inactivating reactive chemical species, further supporting their potential therapeutic applications (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
Besides biological activities, benzothiazole derivatives have been studied for their application in corrosion inhibition. These compounds have demonstrated effective protection against steel corrosion in acidic environments, showcasing their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S3/c1-28-15-8-7-13(11-16(15)29-2)12-18-20(27)25(22(30)32-18)10-9-19(26)24-21-23-14-5-3-4-6-17(14)31-21/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSJMQDGXGEYAQ-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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